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Compound of Interest

Compound Name:
4-Oxo-1,4-dihydropyridine-2,6-

dicarboxylic acid hydrate

Cat. No.: B185893 Get Quote

Technical Support Center: 4-Hydroxypyridine-
2,6-dicarboxylic Acid
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on managing the pH-dependent solubility of 4-

Hydroxypyridine-2,6-dicarboxylic acid, also known as chelidamic acid.

Frequently Asked Questions (FAQs)
Q1: What is the pH-dependent solubility behavior of 4-Hydroxypyridine-2,6-dicarboxylic acid?

4-Hydroxypyridine-2,6-dicarboxylic acid is an amphoteric molecule with three ionizable groups,

exhibiting a distinct pH-dependent solubility profile. Its solubility is lowest at its isoelectric point

and increases significantly in both acidic and alkaline conditions. This behavior is governed by

its three pKa values: pKa1 = 1.63, pKa2 = 3.22, and pKa3 = 10.74.[1] At a pH below pKa1, the

molecule is fully protonated and positively charged. Between pKa1 and pKa2, the first

carboxylic acid group deprotonates. Between pKa2 and pKa3, the second carboxylic acid

group deprotonates, and above pKa3, the hydroxyl group deprotonates, resulting in a fully

deprotonated and highly soluble species. Consequently, the compound is expected to have its

minimum solubility in the pH range of approximately 2 to 3.

Q2: What are the key physicochemical properties of 4-Hydroxypyridine-2,6-dicarboxylic acid?
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A summary of the key properties is provided in the table below.

Property Value

Molecular Formula C₇H₅NO₅

Molecular Weight 183.12 g/mol

Melting Point 265-270 °C (decomposes)[2][3]

pKa Values 1.63, 3.22, 10.74[1]

Appearance White to pale yellow or brown powder[2]

Solubility in Water Very soluble[2]

Solubility in other solvents
Soluble in 1 M NH₄OH (50 mg/mL), DMSO (≥15

mg/mL)[2]

Q3: How should stock solutions of 4-Hydroxypyridine-2,6-dicarboxylic acid be prepared and

stored?

For aqueous stock solutions, it is advisable to dissolve the compound in a slightly alkaline

buffer (e.g., phosphate buffer, pH > 8) or a slightly acidic buffer (e.g., pH < 1) to ensure

complete dissolution. For organic stock solutions, DMSO is a suitable solvent.[2] Stock

solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-

thaw cycles.

Troubleshooting Guide
Issue 1: Precipitation of the compound upon addition to a biological buffer.

Cause: The pH of the biological buffer is likely close to the isoelectric point of 4-

Hydroxypyridine-2,6-dicarboxylic acid (estimated to be around pH 2-3), where its solubility is

minimal. Common biological buffers like phosphate-buffered saline (PBS) have a pH of ~7.4,

where the compound should be soluble. However, if the buffer's pH is inadvertently lowered,

precipitation can occur. Some biological buffers, like citrate buffers, can have a pH in the

acidic range.

Solution:
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Verify the pH of your final solution after adding the compound.

If the pH is in the problematic range, adjust it with a small amount of dilute acid or base to

shift it to a region of higher solubility (pH < 1.5 or pH > 4).

Consider using a different buffer system with a pH further away from the compound's

isoelectric point.[4][5]

Prepare a concentrated stock solution in a solubilizing solvent (e.g., DMSO or a high/low

pH aqueous buffer) and add it to your experimental system in a small volume to avoid

significant pH shifts.

Issue 2: Inconsistent results in biological assays.

Cause: The pH of the assay medium can influence the ionization state of 4-Hydroxypyridine-

2,6-dicarboxylic acid, which may affect its interaction with biological targets. Fluctuation in pH

can lead to variability in the active concentration of the compound.

Solution:

Ensure the pH of your assay buffer is well-controlled and consistently maintained

throughout the experiment.

Measure the pH of the assay medium before and after the addition of the compound and

any other reagents.

Report the final pH of the assay in your experimental records to ensure reproducibility.

Issue 3: Compound precipitates out of an organic/aqueous mobile phase during HPLC

analysis.

Cause: When using buffered aqueous solutions with organic modifiers (like acetonitrile or

methanol) in gradient elution, the buffer salts can precipitate as the organic solvent

concentration increases.[6][7] This is a common issue with phosphate buffers.

Solution:

Use a lower concentration of the buffer if possible.
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Replace phosphate buffers with more organic-soluble buffers like ammonium formate or

ammonium acetate.

Ensure the percentage of the organic solvent in your gradient does not exceed the

solubility limit of the buffer salt. For example, phosphate buffers can start to precipitate

above 70-85% acetonitrile.[7]

If precipitation is suspected, flush the HPLC system and column thoroughly with water

before and after the analysis.

Experimental Protocols
Protocol for Determining the pH-Solubility Profile
This protocol is adapted from standard guidelines for determining the equilibrium solubility of

active pharmaceutical ingredients.[8][9]

Materials:

4-Hydroxypyridine-2,6-dicarboxylic acid

A series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 6.8, 8.0, 10.0,

12.0). Recommended buffers include HCl for pH 1.2, acetate for pH 4.5, and phosphate for

pH 6.8.[8]

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

Centrifuge.

Calibrated pH meter.

Analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

Procedure:

Prepare a series of buffers at the desired pH values.

Add an excess amount of 4-Hydroxypyridine-2,6-dicarboxylic acid to a known volume of

each buffer in separate vials. The solid should be in excess to ensure saturation.
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Tightly cap the vials and place them in a shaking incubator at a constant temperature for a

sufficient time to reach equilibrium (typically 24-48 hours).

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

Centrifuge the samples at high speed to pellet the undissolved solid.

Carefully withdraw a known volume of the supernatant.

Measure the pH of the supernatant to confirm the final pH of the solution.

Dilute the supernatant appropriately and quantify the concentration of the dissolved

compound using a validated analytical method.

Plot the solubility (e.g., in mg/mL or µg/mL) against the final measured pH.

Formulation Strategy for In Vivo Administration
For oral administration in preclinical studies where aqueous solubility is a challenge, a pH-

adjusted vehicle or a co-solvent system can be employed.

pH-Adjusted Formulation:

Based on the pH-solubility profile, select a pH where the compound is highly soluble (e.g.,

pH > 8).

Prepare a pharmaceutically acceptable buffer at the target pH (e.g., a phosphate or borate

buffer).

Dissolve the required amount of 4-Hydroxypyridine-2,6-dicarboxylic acid in the buffer.

Verify the final pH and adjust if necessary.

Co-solvent Formulation:

Prepare a mixture of a pharmaceutically acceptable co-solvent and water. Common co-

solvents include polyethylene glycol 300 (PEG 300), propylene glycol, and ethanol.

A typical formulation might consist of 10-40% PEG 300 in water.
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Dissolve the compound in the co-solvent mixture. Gentle warming and sonication can aid

dissolution.

Ensure the final formulation is clear and free of precipitates before administration.

Mandatory Visualizations
Logical Workflow for Managing Solubility Issues

Workflow for Addressing Solubility Issues of 4-Hydroxypyridine-2,6-dicarboxylic Acid
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Caption: A decision-making workflow for dissolving 4-Hydroxypyridine-2,6-dicarboxylic acid.

Inhibition of Glutamate Decarboxylase Signaling
Pathway
4-Hydroxypyridine-2,6-dicarboxylic acid is known to be an inhibitor of glutamate decarboxylase

(GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter

GABA.[10]

Inhibition of GABA Synthesis by 4-Hydroxypyridine-2,6-dicarboxylic Acid
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Caption: The inhibitory effect of 4-Hydroxypyridine-2,6-dicarboxylic acid on the synthesis of

GABA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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